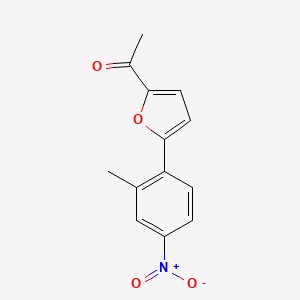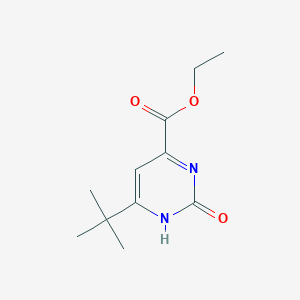
4-Amino-2-ethylisoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-ethylisoxazolidin-3-one is a chemical compound with the molecular formula C5H11N2O2. It is known for its unique structure, which includes an amino group and a ketone group, contributing to its biological activity . This compound is typically found as a white to off-white solid and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2-ethylisoxazolidin-3-one generally involves organic synthesis reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethylisoxazolidin-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-Amino-2-ethylisoxazolidin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethylisoxazolidin-3-one involves its interaction with specific molecular targets. The amino group and ketone group play crucial roles in these interactions, affecting various biochemical pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-ethylisoxazolidin-3-one include:
This compound hydrochloride: This compound is a hydrochloride salt form and shares similar properties and applications.
4-Amino-2-ethyl-1,2-oxazolidin-3-one: Another structurally related compound with comparable chemical behavior.
Uniqueness
What sets this compound apart from its similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-amino-2-ethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3,6H2,1H3 |
InChI Key |
BCYJOUHCNAGXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)






![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate](/img/structure/B11767910.png)
![Isoxazolo[5,4-D]pyrimidin-4-amine](/img/structure/B11767916.png)
![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11767924.png)

![tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate](/img/structure/B11767929.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11767934.png)

